4-(Ethylamino)-3-nitrobenzamide
Description
4-(Ethylamino)-3-nitrobenzamide (CAS 62306-06-3) is a nitroaromatic compound with the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.206 g/mol . Structurally, it features an ethylamino group (-NHCH₂CH₃) at the 4-position and a nitro group (-NO₂) at the 3-position of the benzamide backbone.
Properties
CAS No. |
62306-06-3 |
|---|---|
Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-(ethylamino)-3-nitrobenzamide |
InChI |
InChI=1S/C9H11N3O3/c1-2-11-7-4-3-6(9(10)13)5-8(7)12(14)15/h3-5,11H,2H2,1H3,(H2,10,13) |
InChI Key |
JJDONAVASZMYRM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The following table summarizes key structural analogues of 4-(ethylamino)-3-nitrobenzamide, emphasizing differences in substituents, synthesis methods, and applications:
Key Research Findings and Trends
Impact of Substituents on Bioactivity: The chloromethyl group in BNB enhances antitumor activity, likely due to its electrophilic reactivity, which may interact with cellular nucleophiles . Nitro group positioning influences electronic properties: In 4-(ethylamino)-3-nitrobenzamide, the nitro group at C3 stabilizes the aromatic ring, affecting solubility and reactivity .
Synthesis Efficiency :
- The Schotten–Baumann reaction (e.g., for N-(3-chlorophenethyl)-4-nitrobenzamide) enables rapid amide bond formation under mild conditions .
- Thionyl chloride is widely used to convert carboxylic acids to acyl chlorides, as seen in 4-chloro-3-nitrobenzamide synthesis .
Formulation Challenges :
- BNB’s instability in aqueous environments necessitates lipid-based delivery systems (SLNs/NLCs) to improve bioavailability .
Crystallography and Stability: Crystal structures of analogues like 4-tert-butylamino-3-nitrobenzoic acid and 4-chloro-3-nitrobenzamide provide insights into molecular packing and stability .
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